6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural motifs common in medicinal chemistry, including a dihydroisoquinoline, a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone, and a phenyl group . These structures are often found in biologically active compounds.
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are likely to influence its 3D structure and potentially its biological activity . The dihydroisoquinoline and pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinone rings are likely to be planar, while the phenyl ring may rotate freely .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the dihydroisoquinoline nitrogen could act as a nucleophile, and the carbonyl group could be involved in condensation reactions .Wissenschaftliche Forschungsanwendungen
Biological Activities Against Infective Pathogens
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is known to exert diverse biological activities against various infective pathogens . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Neurodegenerative Disorders
THIQ-based compounds, including the one , have shown potential in combating neurodegenerative disorders . This opens up possibilities for the compound to be used in the treatment of diseases such as Alzheimer’s, Parkinson’s, and other neurodegenerative conditions.
Cancer Treatment
Research has identified similar compounds as highly potent and isoform-selective inhibitors of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer. This suggests that the compound could potentially be used in cancer treatment.
Synthesis of Heterocycles
The compound could be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are often found in many biologically active compounds, suggesting potential applications in medicinal chemistry.
Inhibitor of 17-β-Hydroxysteroid Dehydrogenase
The compound could potentially act as an inhibitor of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3 . This enzyme plays a crucial role in the biosynthesis and metabolism of hormones and could be a target for hormone-related disorders.
Drug Research and Development
Given the compound’s potential biological activities and its role in the synthesis of heterocycles, it could be valuable in drug research and development .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c30-21(27-11-10-16-6-4-5-7-17(16)14-27)12-19-15-32-24-26-22-20(23(31)28(19)24)13-25-29(22)18-8-2-1-3-9-18/h1-9,13,19H,10-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGRAAAQXFNFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.